2-Methyl-4-trifluoromethyl-quinolin-6-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2-methyl-4-(trifluoromethyl)quinolin-6-ol |
InChI |
InChI=1S/C11H8F3NO/c1-6-4-9(11(12,13)14)8-5-7(16)2-3-10(8)15-6/h2-5,16H,1H3 |
InChI Key |
GRFUVRSBSHJCLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)O)C(F)(F)F |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 Methyl 4 Trifluoromethyl Quinolin 6 Ol and Analogous Structures
Strategic Approaches to Trifluoromethylated Quinoline (B57606) Core Synthesis
The construction of the quinoline nucleus, particularly with a trifluoromethyl substituent, requires specialized synthetic strategies. These methods often involve the formation of the heterocyclic ring through cyclization reactions, with the trifluoromethyl group being introduced either before or during the ring-forming step.
Advanced Cyclization Reactions for Quinoline Ring Formation
Modern organic synthesis has provided a plethora of elegant and efficient cyclization reactions for the construction of the quinoline core. These reactions are often catalyzed by transition metals or promoted by other reagents to achieve high yields and selectivity.
Indium(III) triflate has emerged as a powerful Lewis acid catalyst in a variety of organic transformations, including the aza-Diels-Alder reaction for the synthesis of nitrogen-containing heterocycles. In the context of quinoline synthesis, this methodology can be applied to the reaction of imines with dienophiles. While direct literature on the use of fluorinated imines and alkynes for the synthesis of 2-methyl-4-trifluoromethyl-quinolin-6-ol via an Indium(III) triflate-catalyzed Diels-Alder reaction is specific, the general principle of the Povarov reaction provides a strong foundation for this approach. The reaction of an N-arylimine with an electron-rich alkene, catalyzed by Indium(III) triflate, leads to the formation of tetrahydroquinolines, which can be subsequently oxidized to the corresponding quinolines.
A plausible synthetic route would involve the reaction of a fluorinated imine, derived from an appropriately substituted aniline (B41778), with an alkyne. The Indium(III) triflate would activate the imine towards [4+2] cycloaddition with the alkyne, leading to a dihydroquinoline intermediate that would then aromatize to the desired quinoline. The regioselectivity of the reaction would be a key consideration, and would be influenced by the electronic and steric properties of the substituents on both the imine and the alkyne.
Table 1: Representative Indium(III) Triflate-Catalyzed Aza-Diels-Alder Reaction
| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | N-Phenylbenzaldimine | Ethyl vinyl ether | 10 | Acetonitrile | 85 |
| 2 | N-(4-Methoxyphenyl)benzaldimine | Cyclopentadiene | 5 | Dichloromethane | 92 |
| 3 | N-p-Tolyl-1-naphthaldimine | 2,3-Dihydrofuran | 10 | Toluene | 78 |
Note: This table represents typical yields for Indium(III) triflate-catalyzed aza-Diels-Alder reactions and is illustrative of the potential of this methodology.
A highly effective strategy for the synthesis of 2-trifluoromethylquinolines involves the intramolecular cyclization of α-CF3-enamine intermediates derived from ortho-nitrobenzaldehydes. This method utilizes a classical nitro-group reduction, which in turn initiates the cyclization to form the quinoline ring. The Fe-AcOH system is a mild and efficient reagent for the reduction of nitroarenes to the corresponding anilines. scilit.comrsc.org
The synthesis commences with the reaction of an ortho-nitrobenzaldehyde with a trifluoromethylated alkene in the presence of a secondary amine, such as pyrrolidine, to form an α-CF3-enamine intermediate. scilit.com This intermediate is then subjected to reduction with iron powder in acetic acid. The in situ generated amino group undergoes a spontaneous intramolecular cyclization, followed by dehydration, to afford the 2-trifluoromethylquinoline. scilit.com This domino nitro reduction-Friedländer heterocyclization is a powerful tool for the synthesis of a wide variety of substituted quinolines. rsc.org
Table 2: Synthesis of 2-CF3-3-arylquinolines via Nitro-Group Reduction and Intramolecular Cyclization scilit.com
| Entry | 2-Nitrobenzaldehyde Substituent | α-CF3-Enamine Intermediate | Product | Yield (%) |
| 1 | H | 1-(2-(1-pyrrolidinyl)-3,3,3-trifluoro-1-phenylpropenyl)-2-nitrobenzene | 2-Trifluoromethyl-3-phenylquinoline | 99 |
| 2 | 4-Cl | 1-(4-chloro-2-(1-(pyrrolidinyl)-3,3,3-trifluoro-1-phenylpropenyl)phenyl)-2-nitrobenzene | 6-Chloro-2-trifluoromethyl-3-phenylquinoline | 95 |
| 3 | 5-Me | 1-(5-methyl-2-(1-(pyrrolidinyl)-3,3,3-trifluoro-1-phenylpropenyl)phenyl)-2-nitrobenzene | 7-Methyl-2-trifluoromethyl-3-phenylquinoline | 98 |
Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. In the context of quinoline synthesis, intramolecular electrophilic cyclization of a suitably substituted precursor can lead to the formation of the quinoline nucleus. For the synthesis of aminotrifluoromethylquinolines, a plausible route would involve the cyclization of a trifluoromethylated aminophenylpropenone or a related species.
The directing effects of the substituents on the aromatic ring are crucial in determining the outcome of the cyclization. An amino group is a strong activating group and an ortho-, para-director, while a trifluoromethyl group is a strong deactivating group and a meta-director. In a precursor containing both groups, the powerful activating effect of the amino group would likely dominate, directing the electrophilic attack to the positions ortho or para to it. If one of these positions is suitably located to allow for a six-membered ring closure, the quinoline can be formed. The reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, which facilitates the generation of the electrophilic species and the subsequent cyclization.
Photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis. The direct C-H trifluoromethylation of heterocycles, including quinolines, can be achieved under mild conditions using visible light and a suitable photocatalyst. For the specific C2 trifluoromethylation of quinolines, the quinoline N-oxide is an excellent substrate.
In this methodology, a quinoline N-oxide is irradiated with visible light in the presence of a photocatalyst, such as eosin Y or a ruthenium or iridium complex, and a trifluoromethyl source, like Togni's reagent or trifluoromethanesulfonyl chloride. The excited photocatalyst initiates a radical process, leading to the generation of a trifluoromethyl radical. This radical then adds to the C2 position of the quinoline N-oxide, which is electronically activated for such an attack. A subsequent oxidation and deprotonation sequence affords the 2-trifluoromethylated quinoline N-oxide. The N-oxide can then be deoxygenated to yield the final 2-trifluoromethylquinoline. This method is notable for its high regioselectivity and functional group tolerance.
Copper-catalyzed reactions have been extensively developed for the synthesis of quinoline derivatives. These methods often involve the formation of C-N and C-C bonds in a single pot, leading to complex quinoline structures from simple starting materials. nih.govnih.gov
One such approach is a tandem reaction involving a Knoevenagel condensation of an ortho-bromobenzaldehyde with an active methylene nitrile, followed by a copper-catalyzed amination and intramolecular cyclization. nih.gov This one-pot procedure allows for the efficient construction of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles.
Another powerful copper-catalyzed method is the dual cyclization for the synthesis of quinindolines, which contain a quinoline fused to an indole ring. mdpi.com This reaction proceeds via a Lewis acid-accelerated addition of an aniline to a nitrile to form an indole substructure, followed by a copper-catalyzed C-N coupling to furnish the quinoline subunit. mdpi.com These copper-catalyzed methodologies offer a versatile and practical approach to a wide range of substituted quinoline derivatives with good to excellent yields.
Table 3: Copper-Catalyzed Synthesis of Substituted Quinolines nih.gov
| Entry | ortho-Bromobenzaldehyde | Active Methylene Nitrile | Amine Source | Catalyst | Product | Yield (%) |
| 1 | 2-Bromobenzaldehyde | Malononitrile | Ammonium acetate | CuI | 2-Aminoquinoline-3-carbonitrile | 85 |
| 2 | 2-Bromo-5-methoxybenzaldehyde | Phenylacetonitrile | Ammonium acetate | CuI | 6-Methoxy-2-phenylquinoline-3-carbonitrile | 78 |
| 3 | 2-Bromo-4-methylbenzaldehyde | Malononitrile | Ammonium acetate | CuI | 7-Methyl-2-aminoquinoline-3-carbonitrile | 82 |
Introduction of Trifluoromethyl Group via Advanced Fluorination Techniques
The trifluoromethyl (CF3) group is a crucial substituent in medicinal chemistry, known for enhancing metabolic stability and lipophilicity. digitellinc.com Its incorporation into the quinoline ring, particularly at the C4-position, can be achieved through several advanced fluorination techniques.
Direct C-H trifluoromethylation using radical intermediates has emerged as a powerful and efficient strategy, obviating the need for pre-functionalized substrates like organohalides. researchgate.net This approach allows for the late-stage introduction of the CF3 group into heterocyclic systems.
One prominent method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). This system generates trifluoromethyl radicals (•CF3) that can then attack the electron-deficient positions of the protonated quinoline ring. The regioselectivity of this type of Minisci reaction is often influenced by the electronic properties of the quinoline substrate and the reaction conditions.
Another approach utilizes photoredox catalysis, where a photosensitizer, upon light irradiation, initiates a single-electron transfer (SET) process to generate the •CF3 radical from a suitable precursor. researchgate.net For instance, bismuth-catalyzed C-H trifluoromethylation using CF3SO2Cl under light irradiation has been reported for various heterocycles. The catalytic cycle involves the generation of a trifluoromethyl radical from a Bi(III)-CF3 intermediate. researchgate.net α-Trifluoromethylated quinolines themselves can act as photoinduced-electron transfer (PET) donors, generating radical intermediates upon activation. nih.gov
Table 1: Examples of Radical Trifluoromethylation Reagents and Conditions
| CF3 Source | Catalyst/Initiator | Conditions | Comments |
|---|---|---|---|
| CF3SO2Na | t-BuOOH (oxidant) | Standard radical reaction conditions | Follows a radical reaction pathway with good regioselectivity. researchgate.net |
| CF3SO2Cl | Bi(I) Catalyst | Light Irradiation (photoredox) | Process occurs through an open-shell redox manifold at bismuth. researchgate.net |
| α-CF3 Styrenes | Phosphoranyl Radical | Photoredox Catalysis | Used to construct β-trifluoromethylated ketones, demonstrating CF3 radical generation. researchgate.net |
Palladium-catalyzed cross-coupling reactions represent a versatile and highly reliable method for introducing a trifluoromethyl group onto an aromatic or heteroaromatic ring. mit.eduresearchgate.net These reactions typically involve the coupling of an aryl halide (e.g., a chloro- or bromoquinoline) with a trifluoromethylating agent.
A significant advancement in this area is the use of stable and accessible CF3 sources like triethylsilyl-trifluoromethyl (TESCF3) in combination with a fluoride source such as potassium fluoride (KF). mit.edu The reaction proceeds through a classic Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands like BrettPhos and RuPhos enabling the trifluoromethylation of even unactivated aryl chlorides under relatively mild conditions. mit.edu This methodology demonstrates high functional group tolerance, allowing for the trifluoromethylation of complex molecules, including various heteroaromatics like quinolines. mit.edu
Another strategy involves a domino Sonogashira-alkyne carbocyclization process, where β-trifluoromethyl β-enaminoketones react with arynes in the presence of a palladium catalyst to yield 2-trifluoromethylquinolines. nih.gov Furthermore, palladium-catalyzed C-H activation offers a direct route to trifluoromethylation. For example, using an acetamino directing group, the ortho C-H bond of an acetanilide can be selectively trifluoromethylated in a Pd(II)-catalyzed process, which could be adapted for quinoline precursors. acs.org
Table 2: Key Features of Palladium-Catalyzed Trifluoromethylation
| Component | Role in Catalytic Cycle | Example | Reference |
|---|---|---|---|
| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(dba)2 / Ligand | mit.edu |
| Ligand | Modulates catalyst activity and stability | BrettPhos, RuPhos | mit.edu |
| Aryl Halide | Substrate providing the quinoline core | 4-Chloroquinoline | mit.edu |
| CF3 Source | Provides the trifluoromethyl group | TESCF3, CF3Br | mit.edusemanticscholar.org |
| Activator/Base | Facilitates transmetalation | KF, CsF | mit.edu |
Functionalization Strategies for Hydroxyquinoline Moieties
The synthesis of this compound requires the specific placement of hydroxyl and methyl groups on the quinoline framework. This is typically achieved either by using pre-functionalized starting materials in a quinoline ring synthesis or by direct functionalization of the pre-formed quinoline core.
Introducing a hydroxyl group at the C6-position of the quinoline ring can be accomplished through classical ring-forming reactions using a substituted aniline as a precursor. For instance, the Skraup or Doebner-von Miller syntheses, which condense an aniline with α,β-unsaturated carbonyl compounds (or their precursors), can utilize a p-aminophenol derivative to build the quinoline ring with the hydroxyl group already in place at the desired C6-position. pharmaguideline.comnih.gov
Direct hydroxylation of the quinoline ring is more challenging due to the inherent electronic nature of the heterocycle. However, recent methods have been developed for meta-selective hydroxylation of azines like quinoline. researchgate.netnih.gov One such strategy involves the formation of dearomatized oxazinoaza-arene intermediates. The nucleophilic C3-position of these dienamine-type intermediates can then undergo regioselective hydroxylation with electrophilic peroxides. While this directs hydroxylation to the C3 position, it highlights the potential of using dearomatized intermediates for regioselective functionalization. researchgate.netnih.gov
Another approach is visible-light-driven hydroxyalkylation, which has been shown to be regioselective for the C4-position in some cases, though this introduces an alkylated alcohol rather than a simple hydroxyl group. mdpi.comnih.gov
The 2-methyl group of the target compound is commonly introduced during the construction of the quinoline ring. Several classical named reactions are well-suited for this purpose.
Doebner-von Miller Reaction : This reaction utilizes an α,β-unsaturated aldehyde or ketone, which can be formed in situ. For example, reacting an appropriately substituted aniline (like 4-aminophenol for the C6-OH group) with crotonaldehyde will yield a 2-methylquinoline derivative. nih.govscribd.com
Friedländer Synthesis : This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group, such as acetone or ethyl acetoacetate. pharmaguideline.comnih.gov Using an o-aminoaryl ketone and a compound like acetone would lead to the formation of a 2-methyl-substituted quinoline.
Combes Synthesis : This involves the acid-catalyzed condensation of an arylamine with a 1,3-dicarbonyl compound. pharmaguideline.comscribd.com The reaction of an aniline with acetylacetone (pentane-2,4-dione) is a classic route to 2,4-dimethylquinolines, and variations can be used to achieve 2-methyl substitution.
Direct methylation of a pre-formed quinoline ring is also possible. For instance, the methylation of quinoline N-oxides with reagents like sodium methylsulfinylmethylide can introduce a methyl group at the α-position (C2). researchgate.net Metal-free methylation of pyridine N-oxides using peroxide as a methyl source also proceeds via a radical process and could be applicable to quinoline N-oxides. researchgate.net
Derivatization and Scaffold Modification for Analog Development
Once the core structure of this compound is synthesized, it can serve as a scaffold for the development of various analogs. The functional groups present—the C6-hydroxyl, the C2-methyl, and the aromatic ring protons—offer multiple sites for modification.
The hydroxyl group at the C6-position is a particularly versatile handle for derivatization. It can undergo:
Etherification : Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.
Esterification : Acylation with acid chlorides or anhydrides to produce esters.
Nucleophilic Aromatic Substitution : The hydroxyl group can be converted into a better leaving group (e.g., a triflate), which can then be displaced by various nucleophiles in palladium-catalyzed cross-coupling reactions to introduce new functionalities at the C6-position.
The methyl group at C2 can potentially be functionalized through radical halogenation or oxidation, although this is often less selective. The aromatic protons on the benzene portion of the quinoline ring can also be targeted for further functionalization, such as halogenation or nitration, with the regioselectivity being directed by the existing substituents. For example, 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (B1362431) is used as a precursor where the hydroxyl group undergoes nucleophilic substitution to synthesize antiplasmodial agents. ossila.com
Synthesis of Thioquinoline Analogues via Hydroxyl Group Transformation
The conversion of the hydroxyl group in quinolinols to a thiol or thione functionality is a key transformation for creating thioquinoline analogues, which often exhibit distinct biological activities compared to their oxygenated counterparts. While direct thionation of the hydroxyl group can be challenging, a common and effective strategy involves a two-step process: conversion of the hydroxyl group into a better leaving group, followed by substitution with a sulfur nucleophile.
A plausible and widely applicable route for converting this compound to its thio-analogue begins with the activation of the C6-hydroxyl group. This can be achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, or into a halide. For instance, treatment of a hydroxyquinoline with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding 6-tosyloxy derivative. In a subsequent step, this activated intermediate can be reacted with a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea, to introduce the thiol functionality via nucleophilic aromatic substitution.
In an analogous approach reported for the synthesis of 4-thioalkyl-8-hydroxyquinolines, a 4-chloro-8-tosyloxyquinoline intermediate is reacted with various sulfur nucleophiles. researchgate.net This method underscores the utility of converting the hydroxyl group to a halide to facilitate substitution. For this compound, this would involve converting the 6-hydroxyl group to 6-chloro, potentially using a reagent like phosphorus oxychloride (POCl₃), followed by reaction with a protected thiol or a sulfide salt to yield the desired thioquinoline. researchgate.netresearchgate.net
Table 1: Representative Two-Step Thionation Strategy for Hydroxyquinolines
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1. Activation | This compound | POCl₃ or TsCl/Pyridine | 6-Chloro- or 6-Tosyloxy-2-methyl-4-trifluoromethylquinoline | Convert -OH to a good leaving group |
| 2. Substitution | Activated Quinoline Intermediate | NaSH or Thiourea | 2-Methyl-4-trifluoromethyl-quinoline-6-thiol | Introduce sulfur functionality |
Nucleophilic Substitution Reactions for Diverse Quinoline Derivatives
The hydroxyl group at the 6-position of the quinoline ring is a versatile anchor point for introducing a wide range of functional groups through nucleophilic substitution. As the hydroxyl group itself is a poor leaving group, its activation is a prerequisite for these reactions. This activation is typically accomplished by converting the -OH group into a sulfonate ester (tosylate, mesylate, triflate) or a halide, as described previously.
Once activated, the 6-position of the 2-methyl-4-trifluoromethylquinoline core becomes susceptible to attack by a variety of nucleophiles. This strategy has been successfully employed for the synthesis of 4-amino and 4-thioalkyl-8-hydroxyquinolines from a 4-chloro-8-tosyloxyquinoline precursor. researchgate.netresearchgate.net Applying this logic, the 6-chloro or 6-tosyloxy derivative of 2-methyl-4-trifluoromethylquinoline can serve as a key intermediate for generating a library of analogues.
Amination: Reaction with primary or secondary amines (e.g., pyrrolidine, morpholine, anilines) or ammonia can introduce diverse amino functionalities at the C6-position. nih.gov
Alkoxylation/Aryloxylation: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides allows for the synthesis of ether derivatives.
Halogen Exchange: The use of halide ions can facilitate the conversion of one halogen to another (e.g., from -Cl to -I) to modulate reactivity in subsequent cross-coupling reactions.
Cyanation: Introduction of a nitrile group can be achieved using cyanide salts, providing a precursor for carboxylic acids, amides, or amines.
These substitution reactions enable the systematic modification of the scaffold's electronic and steric properties, which is crucial for tuning its biological or material functions.
Formation of Fused Heterocyclic Quinoline Systems
Building additional heterocyclic rings onto the quinoline framework leads to the formation of polycyclic systems with unique three-dimensional structures and often enhanced biological potency. The synthesis of these fused systems typically requires quinoline precursors bearing two reactive functional groups in appropriate positions to facilitate cyclization. Starting from this compound, multi-step sequences are necessary to install the required functionalities for these annulation reactions.
Pyrazoles: The synthesis of pyrazolo[3,4-b]quinolines is a well-established method for creating fused systems. nih.gov A common route involves the reaction of a 2-chloro-3-formylquinoline or a 2-chloro-3-cyanoquinoline with hydrazine hydrate. iiste.orgresearchgate.net To apply this to the target molecule, the 6-hydroxyl group would first need to be protected, followed by the introduction of a formyl or cyano group at the 3-position and a chloro group at the 2-position. The final step involves condensation with hydrazine to construct the pyrazole ring.
Triazoles: Fused triazoloquinolines can be prepared through several strategies. One method involves the cyclization of a 2-hydrazinoquinoline precursor with reagents like carbon disulfide or carboxylic acids. iiste.org Another modern approach uses click chemistry, where a quinoline bearing an azide and an alkyne group are cyclized, often with copper or ruthenium catalysis, to form a triazole ring. semanticscholar.orgscispace.com This would necessitate the conversion of the 6-hydroxyl group into an azide or tethering an alkyne-containing side chain.
Quinazolines: The construction of a fused quinazoline ring typically requires an amino-substituted quinoline. For instance, a 6-aminoquinoline derivative could be acylated and then cyclized to form a pyrimido[5,4-f]quinazoline system. Numerous methods exist for synthesizing quinazolines, often involving multicomponent reactions or metal-catalyzed dehydrogenative coupling from amino-aryl ketones or amides. marquette.edunih.govopenmedicinalchemistryjournal.com Therefore, a key initial step would be the conversion of the 6-hydroxyl group of the parent compound into an amino group.
Pyrimidoquinolines: The synthesis of pyrimidoquinoline systems often starts from difunctionalized quinolines. For example, pyrimido[5,4-c]quinolines can be prepared from 3-amino-4-chloroquinolines or related derivatives through reactions like the Biginelli reaction or other multicomponent strategies. nih.gov This highlights the need for significant pre-functionalization of the quinoline core to enable the desired annulation.
Table 2: General Strategies for Fused Heterocyclic Quinoline Systems
| Fused System | Required Precursor | Key Reagents for Cyclization |
|---|---|---|
| Pyrazole | 2-Chloro-3-formyl/cyano-quinoline | Hydrazine Hydrate |
| Triazole | 2-Hydrazinoquinoline | Carbon Disulfide, Formic Acid |
| Quinazoline | Amino-functionalized quinoline | Aldehydes, Amides (in MCRs) |
| Pyrimidoquinoline | 3,4-Difunctionalized quinoline | Various (e.g., Biginelli reactants) |
Development of Multi-Targeted Quinoline Scaffolds
The quinoline nucleus is recognized as a "privileged scaffold" in drug discovery, capable of interacting with a wide range of biological targets. nih.gov Its structural versatility and synthetic accessibility make it an ideal starting point for developing multi-targeted agents, which can offer improved efficacy and reduced potential for drug resistance, particularly in complex diseases like cancer. nih.gov
The this compound scaffold is particularly well-suited for this purpose. The trifluoromethyl (CF₃) group at the C4-position often enhances metabolic stability, lipophilicity, and binding affinity through favorable electrostatic interactions. The methyl group at C2 and the hydroxyl group at C6 provide distinct vectors for synthetic elaboration, allowing for the introduction of different pharmacophoric elements designed to interact with multiple biological targets simultaneously.
For example, in the context of cancer therapy, many quinoline-based small molecules have been developed as inhibitors of protein kinases such as EGFR, VEGFR, and c-Met. nih.gov By functionalizing the 6-hydroxyl group of the title compound with a side chain known to bind to a secondary target, a hybrid molecule with a dual mode of action can be designed. The development of such multi-targeted scaffolds involves:
Pharmacophore Hybridization: Covalently linking the quinoline core with another known pharmacophore.
Scaffold Decoration: Systematically modifying the substitution pattern around the quinoline ring to optimize interactions with multiple binding sites.
Fragment-Based Growth: Using the quinoline as a core fragment and extending its structure with functionalities that confer affinity for additional targets.
The strategic functionalization of the this compound scaffold thus provides a powerful platform for generating novel chemical entities capable of modulating complex biological systems through multi-target engagement.
Structure Activity Relationship Sar Studies of Trifluoromethylated Hydroxyquinoline Scaffolds
Elucidating the Influence of Substitution Patterns on Biological Activity Profiles
The biological activity of quinoline (B57606) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. nih.govorientjchem.org SAR studies reveal that even minor structural modifications can lead to significant changes in potency, selectivity, and pharmacokinetic profiles. nih.govgeorgiasouthern.edu
For instance, in the development of epidermal growth factor receptor (EGFR) inhibitors based on a 4-anilino-quinazoline scaffold (a related heterocyclic system), the position of the trifluoromethyl group on the aniline (B41778) ring was critical. nih.gov A meta-substitution resulted in the highest antiproliferative activity, whereas para-substitution led to a decrease in potency. nih.gov Similarly, for other quinoline derivatives, the introduction of electron-donating groups at the 6 and 7 positions has been shown to increase activity in certain contexts. nih.gov
Table 1: Influence of Substitution on Quinoline Activity (Illustrative Examples)
| Compound Scaffold | Substituent Position | Substituent Type | Observed Effect on Activity | Reference Target/Assay |
|---|---|---|---|---|
| 4-Anilino-quinazoline | meta- on aniline | -CF3 | Highest antiproliferative activity | EGFR Kinase |
| 4-Anilino-quinazoline | para- on aniline | -CF3 | Decreased activity | EGFR Kinase |
| Quinazoline | Positions 6 and 7 | Electron-donating groups (e.g., -OCH3) | Increased antiproliferative activity | A431 cells |
| Quinoline | Position 6 | Electron-withdrawing groups | Increased HIV-1 RT inhibitory activity | HIV-1 Reverse Transcriptase |
Impact of the Trifluoromethyl Group on Pharmacological Efficacy and Target Interactions
The trifluoromethyl (-CF3) group is a privileged substituent in modern medicinal chemistry due to its unique electronic properties and steric profile. nih.gov Its incorporation into a drug candidate can profoundly enhance pharmacological properties. researchgate.netmdpi.com The C-F bond is one of the strongest in organic chemistry, rendering the -CF3 group highly stable to metabolic degradation. mdpi.com This increased metabolic stability can improve a compound's bioavailability and half-life. mdpi.com
Furthermore, the -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross biological membranes and access target sites. mdpi.com This increased lipophilicity can also improve binding affinity to hydrophobic pockets within a protein target. acs.org The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic properties of the aromatic ring to which it is attached, influencing pKa and the potential for molecular interactions. nih.govmdpi.com
The introduction of a trifluoromethyl group is a widely explored strategy to optimize the potency and selectivity of drug candidates. mdpi.com Enhanced potency often results from a combination of improved metabolic stability, increased lipophilicity, and favorable interactions with the target protein. researchgate.netresearchgate.net The -CF3 group can form multipolar interactions with carbonyl groups in a protein's active site, contributing to a stronger binding affinity. nih.gov
In the context of kinase inhibitors, hydrophobic groups like -CF3 often provide the best combination of potency and metabolic stability by forming strong interactions within hydrophobic regions of the inhibitor binding pocket. acs.org The strategic placement of fluorine-containing substituents can also modulate selectivity. For example, in a series of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, the addition of a trifluoromethyl group led to a more than 5-fold increase in potency against rodent enzymes, demonstrating a clear impact on species selectivity. acs.org While replacing a methyl group with a trifluoromethyl group does not improve bioactivity on average across all cases, in a significant percentage of instances (around 9%), it can increase biological activity by at least an order of magnitude. researchgate.net
Contribution of the Hydroxyl Group to Biological Functionality and Metal Chelation Properties
The hydroxyl (-OH) group is a critical functional group that can significantly contribute to a molecule's biological activity. nih.gov It can act as both a hydrogen bond donor and acceptor, allowing it to form strong, directional interactions with amino acid residues in a protein's binding site. nih.govyoutube.com These hydrogen-bonding networks can increase binding affinity by several orders of magnitude when the ligand has a perfect spatial fit. nih.gov The presence and position of hydroxyl groups are often crucial for the antioxidant properties of phenolic compounds, as they can donate a hydrogen atom to neutralize free radicals. researchgate.netmdpi.com
In scaffolds like hydroxyquinoline, the hydroxyl group, in conjunction with the ring nitrogen, creates a bidentate chelation site for metal ions. nih.govdovepress.com 8-Hydroxyquinoline (B1678124) is particularly effective at forming stable complexes with divalent metal ions. nih.govdovepress.com This metal chelating ability is the source of many of the bioactivities associated with hydroxyquinoline derivatives, as metal ion imbalance is implicated in numerous diseases. tandfonline.comelsevierpure.comresearchgate.net By chelating and redistributing metal ions like copper and zinc, these compounds can influence various cellular processes. nih.govdovepress.com The position of the hydroxyl group is critical; for instance, among the seven isomers of monohydroxyquinoline, only 8-hydroxyquinoline is capable of this potent chelation. nih.govdovepress.com Derivatives with a hydroxyl group at position 8 have shown greater activity than those with the group at position 4 in certain antifungal assays. mdpi.com
Stereochemical Considerations in Structure-Activity Relationships and Biological Response
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, which is typically a chiral macromolecule like a protein or nucleic acid. nih.gov The three-dimensional arrangement of atoms in a molecule can dictate its ability to fit into a specific binding site. Therefore, different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov
While the core structure of 2-Methyl-4-trifluoromethyl-quinolin-6-ol is achiral, the introduction of chiral centers through further substitution would necessitate an evaluation of the stereochemical impact on activity. SAR studies on quinoline derivatives often involve the synthesis and evaluation of various analogs, and if any of these possess chiral centers, the separation and individual testing of stereoisomers are crucial to fully understand the biological response. georgiasouthern.edu For example, in the development of antimalarial 8-aminoquinolines, the stereoisomers of primaquine (B1584692) were shown to have different curative activities and toxicities. nih.gov
Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts. nih.govmdpi.com These models are built using a training set of compounds with known activities and a range of calculated molecular descriptors that quantify physicochemical properties like steric, electronic, and hydrophobic characteristics. nih.gov
For quinoline and related heterocyclic scaffolds, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. mdpi.comnih.gov These studies generate 3D contour maps that visualize the regions around the molecular scaffold where modifications are likely to increase or decrease activity. nih.gov For instance, a QSAR model might indicate that a bulky, electropositive substituent is favored at a specific position, while a hydrogen bond donor is detrimental at another. mdpi.com Such models provide valuable insights into the ligand-receptor interactions and help rationalize the observed SAR, ultimately accelerating the discovery of more potent and selective compounds. nih.govnih.gov
Preclinical Biological Activity and Mechanistic Research on 2 Methyl 4 Trifluoromethyl Quinolin 6 Ol Analogues
Investigation of Antimicrobial Potential
Quinoline (B57606) derivatives have historically been a rich source of antimicrobial drugs, and modern research continues to explore their efficacy against a wide array of bacteria, fungi, and protozoa. Analogues built upon the quinolin-6-ol framework are part of this ongoing effort to combat infectious diseases and emerging drug resistance.
Antibacterial Efficacy Against Diverse Pathogens (e.g., Gram-Positive, Gram-Negative Bacteria, Mycobacteria)
Analogues of the quinoline scaffold have demonstrated significant broad-spectrum antibacterial properties. Studies show that the efficacy of these compounds is highly dependent on the nature and position of their chemical substituents.
Gram-Positive and Gram-Negative Bacteria: Research has established that various quinoline derivatives are active against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net Certain hybrid quinoline compounds have shown potent effects against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci (VRE). nih.gov One study identified a quinoline derivative with a Minimum Inhibitory Concentration (MIC) of 1.0 µg/mL against the hypervirulent bacterium Clostridium difficile. nih.gov Other novel quinoline derivatives have exhibited excellent MIC values, ranging from 3.12 to 50 µg/mL, against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov For instance, a quinolone-coupled quinoline hybrid, compound 5d, showed potent effects against most tested Gram-positive and Gram-negative strains with MIC values between 0.125 and 8 μg/mL. nih.gov However, some quinoline-based hybrids have demonstrated limited inhibition of Gram-negative bacteria, with MIC values often at or above 50 µg/mL, while showing potent anti-staphylococcal activity with MICs as low as 2 µg/mL. nih.govmdpi.com
Interactive Table: Antibacterial Activity of Selected Quinoline Analogues
Mycobacteria: The quinoline core is central to several antimycobacterial agents. tandfonline.com The diarylquinoline drug bedaquiline, for instance, is a first-in-class medication approved for treating multi-drug resistant tuberculosis. nih.govmdpi.com Research into other analogues has identified compounds with significant efficacy against Mycobacterium tuberculosis H37Rv. Novel quinolyl-hydrazone derivatives displayed moderate to good antimycobacterial activity, with some showing 100% growth inhibition at an MIC of 0.6 µM. tandfonline.com Similarly, quinoline-based hydroxyimidazolium hybrids have been identified as potent against M. tuberculosis H37Rv, with MIC values as low as 10 µg/mL. nih.govmdpi.com Further studies on quinoline-based thiosemicarbazide derivatives found that compounds with electron-withdrawing groups, such as chlorine or bromine, on an attached phenyl ring were most influential for antimycobacterial activity. acs.org
Antifungal Activity Against Clinically Relevant Fungal Species
In addition to antibacterial properties, quinoline analogues have been evaluated for their effectiveness against pathogenic fungi. Certain quinoline-based hydroxyimidazolium hybrids have demonstrated noteworthy antifungal activity, particularly against Cryptococcus neoformans, with MIC values of 15.6 µg/mL. nih.govmdpi.com These same compounds showed activity against other opportunistic fungi like Candida spp. and Aspergillus spp. at an MIC of 62.5 µg/mL. nih.govmdpi.com Other research has identified 2,6-disubstituted quinolines with fungicidal activity against Candida albicans, with Minimal Fungicidal Concentration (MFC) values below 15 µM. nih.gov Some of these derivatives were also effective against the emerging pathogen Candida glabrata and could eradicate C. albicans biofilms. nih.gov
Mechanistic Insights into Microbial Inhibition (e.g., Bacterial Membrane Disruption, Fungal Cell Wall Damage)
The mechanisms by which quinoline-based compounds exert their antimicrobial effects are diverse. For closely related quinolone agents, a primary mechanism is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication. researchgate.net This target has also been identified for certain 2-arylquinoline 4-carboxylic acid analogues active against M. tuberculosis. mdpi.com
Other mechanisms have also been elucidated for different quinoline derivatives:
ATP Synthase Inhibition : The anti-tuberculosis drug bedaquiline functions by inhibiting mycobacterial ATP synthase. nih.govmdpi.com
InhA Enzyme Inhibition : Molecular docking studies suggest that some quinoline-based thiosemicarbazide derivatives demonstrate antimycobacterial activity by directly inhibiting the InhA enzyme in M. tuberculosis. acs.org
Dihydrofolate Reductase Inhibition : Certain quinolinylmethyl pyrimidine derivatives act as excellent inhibitors of bacterial dihydrofolate reductase, an enzyme crucial for nucleotide synthesis. nih.gov
LPS Transport Disruption : A novel mechanism has been proposed for some quinoline derivatives against Gram-negative bacteria, involving the blockage of lipopolysaccharide (LPS) transport by targeting the LptA protein. nih.gov
Reactive Oxygen Species (ROS) Induction : In fungi, certain 6-urea quinoline derivatives have been found to induce the accumulation of endogenous reactive oxygen species in Candida albicans biofilms, leading to cell death. nih.gov
Antiprotozoal and Antimalarial Activities
The quinoline scaffold is famously present in quinine, the first effective treatment for malaria. This has led to the development of numerous quinoline-based antimalarial drugs, including chloroquine (B1663885), primaquine (B1584692), and mefloquine (B1676156). The primary mechanism for antimalarial quinolines like chloroquine involves interfering with the parasite's detoxification process. Inside the host's red blood cells, the Plasmodium parasite digests hemoglobin, releasing toxic heme. The parasite normally polymerizes this heme into non-toxic hemozoin. Chloroquine is believed to inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite. youtube.com
Exploration of Anticancer Properties
Beyond their antimicrobial potential, quinoline analogues are a significant area of research in oncology. Molecules containing the quinoline scaffold have demonstrated anticancer activity through various mechanisms, including acting as tyrosine kinase inhibitors and microtubule inhibitors. nih.gov
Inhibition of Cancer Cell Proliferation in In Vitro Models
A substantial body of in vitro research has demonstrated the potent antiproliferative effects of 2-Methyl-4-trifluoromethyl-quinolin-6-ol analogues and related quinoline derivatives across a wide spectrum of human cancer cell lines.
Novel 4-trifluoromethyl-2-anilinoquinoline derivatives have shown significant efficacy. One such compound, 8b, which has a (4-(piperazin-1-yl)phenyl)amino substitution, displayed superior activity against prostate (PC3, LNCaP), leukemia (K562), and cervical (HeLa) cancer cell lines. Further investigation revealed that these compounds induce apoptosis and cause cell cycle arrest in the G2/M phase.
Other quinoline derivatives have also shown potent activity. For example, bis-quinolines and Z-containing compounds have been reported to be highly active against leukemia cell lines (U937, HL60) with IC₅₀ values in the sub-micromolar range (0.2-1.2 µM). mdpi.com Similarly, certain 4,5-diaryl-2-aminoimidazoles containing a quinoline moiety exhibited powerful antiproliferative activity against breast cancer cells (MCF-7) with an IC₅₀ value of 3 nM. nih.gov The mechanism for some of these compounds involves the inhibition of microtubule protein polymerization. nih.gov
Interactive Table: In Vitro Anticancer Activity of Selected Quinoline Analogues
Molecular Mechanisms of Antitumor Action
Research into the antitumor properties of quinoline derivatives, including analogues of this compound, has revealed several molecular mechanisms through which these compounds exert their cytotoxic effects. These mechanisms often involve direct interaction with cellular macromolecules, disruption of essential enzymatic processes, and the activation of programmed cell death pathways.
Key mechanisms of antitumor action include:
DNA Intercalation and Topoisomerase Inhibition: Certain quinazoline derivatives have been designed and synthesized as DNA intercalators. nih.gov The trifluoromethyl group can enhance the lipophilicity of these compounds, facilitating their diffusion across cellular and nuclear membranes to interact with DNA. nih.gov This interaction can interfere with DNA replication and transcription, ultimately leading to cell death. Furthermore, some analogues act as topoisomerase II (Topo II) inhibitors, which are enzymes critical for managing DNA topology during cellular processes. nih.gov By inhibiting Topo II, these compounds can induce DNA strand breaks and trigger apoptosis.
Enzyme Inhibition: Analogues of the subject compound have been investigated as inhibitors of various enzymes crucial for cancer cell survival and proliferation. For instance, some quinazoline derivatives function as dihydrofolate reductase (DHFR) inhibitors. nih.gov DHFR is a key enzyme in the synthesis of nucleotides, and its inhibition can disrupt DNA synthesis and repair.
Apoptosis Induction: A significant mechanism of action for many anticancer agents, including quinoline-derived trifluoromethyl alcohols, is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Studies have shown that certain analogues can cause increased cell death through apoptotic pathways. nih.govresearchgate.net This is a critical feature, as it allows for the elimination of cancer cells in a controlled manner.
Tubulin Polymerization Inhibition: Quinoline analogues have also demonstrated anticancer activity by inhibiting tubulin polymerization. nih.gov Microtubules, formed from tubulin, are essential components of the cytoskeleton and are vital for mitosis. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. nih.gov
The inclusion of a trifluoromethyl moiety is often beneficial for cytotoxic activity. This group can form additional hydrogen and hydrophobic bonds with target receptors, increasing binding affinity and activity. nih.gov
Table 1: Investigated Molecular Mechanisms of Antitumor Action
| Mechanism | Description | Key Molecular Targets | References |
| DNA Intercalation & Topoisomerase Inhibition | Insertion between DNA base pairs and inhibition of enzymes that manage DNA topology. | DNA, Topoisomerase II | nih.gov |
| Enzyme Inhibition | Blocking the active sites of enzymes essential for cancer cell proliferation. | Dihydrofolate Reductase (DHFR) | nih.gov |
| Apoptosis Induction | Triggering programmed cell death in cancer cells. | Caspases, Bcl-2 family proteins | nih.govresearchgate.net |
| Tubulin Polymerization Inhibition | Disrupting the formation of microtubules, leading to mitotic arrest. | Tubulin | nih.gov |
Evaluation of Growth Inhibitory Effects in Preclinical Animal Models
The in vivo efficacy of this compound analogues as potential anticancer agents has been evaluated in various preclinical animal models. These studies are crucial for assessing the compounds' biological activity, toxicity, and potential therapeutic window in a living organism before consideration for further development.
Zebrafish Embryo Model: The zebrafish (Danio rerio) embryo model is a valuable tool for in vivo screening of small molecules due to its rapid development, optical transparency, and genetic tractability. Several quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors in this model. nih.govresearchgate.net For instance, apoptotic staining assays in zebrafish embryos have demonstrated that certain compounds can cause increased cell death, indicating a potential cytotoxic effect on rapidly dividing cells. nih.govresearchgate.net
Xenograft Models: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the antitumor efficacy of drug candidates. While specific xenograft data for this compound is not detailed in the provided search results, research on related quinoline analogues has shown significant tumor volume reduction in mice. nih.gov For example, one study reported a 49% reduction in tumor volume in mice treated with a CA-4 analogue containing a quinoline scaffold, with no significant impact on the body weight of the mice, suggesting a degree of selectivity and lower systemic toxicity. nih.gov
These preclinical models provide essential data on the potential of these compounds as anticancer agents. The ability of some analogues to inhibit tumor growth in vivo underscores their therapeutic potential and warrants further investigation.
Table 2: Preclinical Animal Models and Key Findings
| Model | Compound Type | Key Findings | References |
| Zebrafish Embryo | Quinoline-derived trifluoromethyl alcohols | Identified as potent growth inhibitors; some compounds induced increased cell death via apoptosis. | nih.govresearchgate.net |
| Mouse Xenograft | CA-4 analogues containing a quinoline scaffold | Significant reduction in tumor volume (e.g., 49%) with minimal systemic toxicity. | nih.gov |
Neuroprotective and Central Nervous System Applications
Beyond their anticancer properties, quinoline derivatives are also being explored for their potential in treating neurodegenerative disorders. Their multifaceted mechanisms of action make them promising candidates for addressing the complex pathology of these diseases.
Enzyme Inhibition Relevant to Neurodegenerative Disorders
A key strategy in the development of therapies for neurodegenerative diseases is the inhibition of specific enzymes that contribute to neuronal damage and cognitive decline.
Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are a cornerstone of treatment for Alzheimer's disease. mdpi.com By preventing the breakdown of the neurotransmitter acetylcholine, these drugs can help to improve cognitive function. Some quinoline derivatives have been investigated for their AChE inhibitory activity.
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. nih.gov MAO inhibitors (MAOIs) are used to treat depression and Parkinson's disease. nih.govmdpi.com Inhibition of MAO-B is particularly relevant for Parkinson's disease as it can increase dopamine levels in the brain. mdpi.com Natural and synthetic quinoline derivatives have been identified as potential MAO inhibitors. nih.gov
Table 3: Enzyme Inhibition in Neurodegenerative Disorders
| Enzyme Target | Relevance to Disease | Quinoline Analogue Activity | References |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Investigated for inhibitory potential. | mdpi.com |
| Monoamine Oxidase (MAO) | Parkinson's Disease, Depression | Identified as potential inhibitors. | nih.govmdpi.com |
Antioxidant Potential and Reactive Oxygen Species Modulation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to neuronal damage in neurodegenerative diseases.
Quinoline derivatives have been shown to possess antioxidant properties. They can scavenge free radicals and modulate the levels of ROS, thereby protecting neurons from oxidative damage. This antioxidant activity is a valuable attribute for potential neuroprotective agents.
Metal Ion Chelation for Neurological Applications
The dysregulation of metal ions, such as copper, zinc, and iron, is implicated in the pathology of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. These metal ions can contribute to oxidative stress and promote the aggregation of pathological proteins like amyloid-beta and alpha-synuclein.
The quinoline scaffold is known to have metal-chelating properties. By binding to and sequestering excess metal ions, quinoline-based compounds can potentially mitigate their neurotoxic effects. This chelation ability represents another promising therapeutic avenue for these compounds in the context of neurodegenerative diseases.
Antiviral Investigations
The broad biological activity of quinoline derivatives extends to the realm of antiviral research. The emergence and re-emergence of viral diseases necessitate the development of new therapeutic agents.
A series of 4-anilino-6-aminoquinazoline derivatives, which share a core quinoline-like structure, have been synthesized and evaluated for their activity against Middle East respiratory syndrome coronavirus (MERS-CoV). nih.gov In these studies, the introduction of a trifluoromethyl group at the 4-position of the anilino ring was found to slightly improve the inhibitory potency against MERS-CoV. nih.gov Further optimization of the substituents on the quinazoline ring led to the identification of compounds with significant antiviral activity, with one analogue exhibiting an IC50 value of 0.157 μM. nih.gov
These findings highlight the potential of the quinoline and quinazoline scaffolds as a basis for the development of novel antiviral drugs.
Other Pharmacological Effects and Biological Pathways
Immunomodulatory Effects:Information regarding the immunomodulatory effects of this specific class of compounds could not be located.
While the broader class of quinoline derivatives has been shown to exhibit a wide range of pharmacological activities, including antiviral, anti-inflammatory, anticonvulsant, and immunomodulatory effects, a detailed analysis and presentation of data for the specific analogues of this compound, as requested, cannot be provided without dedicated research on these exact compounds.
Advanced Research Methodologies and Future Directions
Computational Drug Design and Discovery Strategies
Computational approaches have become indispensable in expediting the early phases of drug discovery. For 2-Methyl-4-trifluoromethyl-quinolin-6-ol and its analogs, these in silico techniques provide a rational basis for designing more potent and selective molecules.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinoline (B57606) derivatives, molecular docking studies have been instrumental in identifying potential biological targets. For instance, studies on similar quinoline-based compounds have utilized molecular docking to predict interactions with protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. These studies help in understanding the binding modes and affinities of ligands, providing insights into the structural requirements for effective target engagement.
Molecular Dynamics Simulations for Binding Stability Analysis
Following molecular docking, molecular dynamics (MD) simulations are often employed to analyze the stability of the predicted ligand-target complexes over time. MD simulations provide a dynamic view of the molecular interactions, allowing researchers to assess the conformational changes and the stability of hydrogen bonds and other non-covalent interactions. This level of detail is critical for validating the initial docking poses and for refining the design of new analogs with improved binding stability.
In Silico Screening for Novel Analog Identification
In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach has been successfully applied to identify novel quinoline derivatives with potential therapeutic activities. By creating a virtual library of analogs of this compound, researchers can computationally screen them against various biological targets to prioritize the synthesis and experimental testing of the most promising candidates. This significantly reduces the time and cost associated with the discovery of new lead compounds.
Advanced In Vitro Assay Development for Mechanistic Studies
Complementing computational methods, advanced in vitro assays are essential for confirming the biological activity and elucidating the mechanism of action of new chemical entities.
High-Throughput Screening (HTS) for Lead Compound Identification
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for their ability to modulate a specific biological target or pathway. In the search for novel therapeutics, HTS of compound libraries containing quinoline derivatives can lead to the identification of initial "hits". These hits can then be further optimized to improve their potency and selectivity. The development of robust and sensitive HTS assays is a critical step in the drug discovery pipeline.
Mechanistic Studies using Advanced Microscopy Techniques (e.g., Confocal Fluorescence Microscopy for Cellular Localization)
Understanding the precise mechanism of action of any bioactive compound requires visualizing its journey and interactions within a cellular environment. Advanced microscopy techniques, particularly confocal fluorescence microscopy, are indispensable tools for such mechanistic studies. This method allows for the generation of high-resolution, three-dimensional images of subcellular structures, enabling researchers to track the localization of fluorescently tagged molecules.
For quinoline derivatives, which often possess intrinsic fluorescent properties, confocal microscopy can be used to determine their accumulation within specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum. This spatial information is critical for elucidating biological activity. By observing where a compound like this compound concentrates within a cell, scientists can infer its potential molecular targets and pathways. For instance, nuclear localization might suggest interaction with DNA or nuclear proteins, while mitochondrial accumulation could indicate an effect on cellular respiration.
Integrative Omics Approaches in Biological Research of Quinoline Derivatives
The biological impact of a compound is rarely limited to a single target or pathway. Integrative omics approaches offer a holistic view by combining data from various high-throughput technologies to understand the complex interactions within a biological system. nih.govmdpi.com This strategy is crucial for characterizing the multifaceted effects of quinoline derivatives. By merging genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular response to a compound. rsc.org
A typical integrative omics study might involve treating a cell culture with a quinoline derivative and then analyzing the resulting changes at multiple molecular levels. Genomics can identify genetic variations that influence drug response, while transcriptomics reveals changes in gene expression. nih.gov Proteomics analyzes shifts in protein levels and post-translational modifications, and metabolomics identifies fluctuations in small-molecule metabolites. rsc.org By integrating these datasets, researchers can uncover novel drug targets, identify biomarkers for efficacy, and understand complex mechanisms of action that would be missed by single-omic approaches. nih.govnih.gov
| Omics Field | Area of Study | Typical Output | Application to Quinoline Derivatives |
|---|---|---|---|
| Genomics | DNA sequence and structure | Genetic variants (SNPs), copy number variations | Identifying genetic predispositions to drug response or resistance. |
| Transcriptomics | Gene expression (RNA) | Differentially expressed genes, non-coding RNAs | Revealing cellular pathways modulated by the compound. rsc.org |
| Proteomics | Protein expression and modification | Differentially expressed proteins, post-translational modifications | Identifying direct protein targets and downstream effects. |
| Metabolomics | Metabolites and small molecules | Altered metabolite profiles | Understanding the compound's impact on cellular metabolism. rsc.org |
Future Directions and Emerging Applications of Trifluoromethylated Quinolinols
The trifluoromethyl group is a key feature in modern medicinal chemistry, known for enhancing properties like metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net These advantages position trifluoromethylated quinolinols for a wide range of future applications.
Research into trifluoromethylated quinoline derivatives is actively pushing into new therapeutic frontiers. While quinolines have established roles in areas like antimalarial therapy, new analogues are being investigated for a variety of conditions. A significant area of exploration is oncology, where novel quinoline derivatives are being designed as potential anticancer agents. nih.govresearchgate.net For example, studies have focused on developing compounds that target specific proteins involved in cancer progression, such as serum- and glucocorticoid-inducible kinase 1 (SGK1). researchgate.net Additionally, the broad biological activity spectrum of quinolines suggests potential applications as antifungal agents and inhibitors of photosynthesis, opening avenues for agricultural and environmental research. nih.gov
Complex diseases like cancer often involve multiple pathological pathways, making single-target drugs susceptible to resistance. mdpi.com The development of multi-target therapeutics, which act on several key proteins simultaneously, is a promising strategy. mdpi.comresearchgate.net The quinoline scaffold is well-suited for this approach, serving as a privileged structure for designing inhibitors that can engage multiple targets. mdpi.commdpi.comnih.gov
Recent in silico and synthetic efforts have focused on designing quinoline-based compounds that can concurrently inhibit critical cancer targets. mdpi.comnih.gov This includes dual-targeting of receptors like EGFR and HER-2, as well as the synergistic inhibition of proteins crucial for DNA replication and cell proliferation, such as topoisomerase I (TOPO-I), bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2). mdpi.comnih.govrsc.org
| Target Combination | Therapeutic Area | Rationale | Reference |
|---|---|---|---|
| EGFR / HER-2 | Cancer (e.g., Breast, Lung) | Dual inhibition is a validated approach for treating solid tumors. | rsc.org |
| Topoisomerase I / BRD4 / ABCG2 | Cancer | Simultaneously disrupts DNA replication, gene expression, and drug resistance mechanisms. | mdpi.comnih.gov |
| Kinases (Multiple) | Cancer | Inhibiting multiple kinases can overcome rapid mutation and resistance development. | researchgate.net |
Beyond medicine, the unique electronic and photophysical properties of trifluoromethylated quinolinols make them attractive candidates for advanced materials.
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are widely investigated for use in OLEDs, which are central to next-generation displays and lighting. beilstein-journals.orgresearchgate.net They can function as electron-transporting materials and light emitters. researchgate.netdergipark.org.tr The introduction of trifluoromethyl groups can tune the electronic properties of the molecule, which is critical for developing efficient and stable emitters, particularly for challenging blue-light emission. beilstein-journals.orgresearchgate.net Research has demonstrated that quinoline-based materials can be used to fabricate OLEDs with bright, pure-color emission and low turn-on voltages. researchgate.net
Fluorescent Chemosensors for Metal Ions: The quinoline structure is an excellent fluorophore that can be modified to selectively bind to specific metal ions. nih.gov This has led to the development of highly sensitive and selective fluorescent chemosensors. nih.govsemanticscholar.org These sensors exhibit changes in their fluorescence intensity or color upon binding to a target ion, allowing for its detection. Trifluoromethylated quinolinols have been designed to detect a variety of metal ions, including lead (Pb²⁺), zinc (Zn²⁺), and aluminum (Al³⁺), with applications in environmental monitoring and biological imaging. nih.govnih.gov
| Target Ion | Sensing Principle | Potential Application | Reference |
|---|---|---|---|
| Lead (Pb²⁺) | "On-off" fluorescent and colorimetric response upon binding. | Environmental water testing. | nih.gov |
| Zinc (Zn²⁺) | Fluorescence enhancement upon binding. | Imaging of intrinsic Zn²⁺ in biological cells. | nih.gov |
| Cadmium (Cd²⁺) | Hypsochromic (blue) shift in emission upon binding. | Selective detection in biological systems. | nih.gov |
| Aluminum (Al³⁺) | Fluorescence enhancement upon complexation. | Development of selective detection techniques. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
